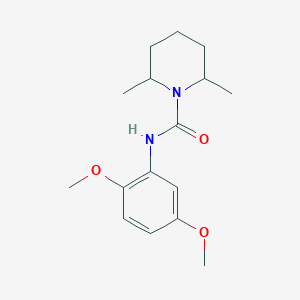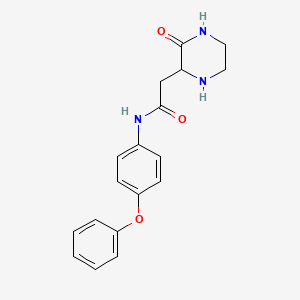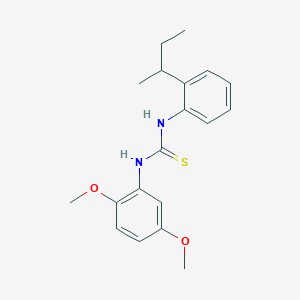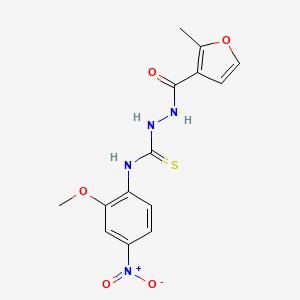![molecular formula C20H21NO5S B4129582 dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate](/img/structure/B4129582.png)
dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate
Vue d'ensemble
Description
Dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid, which is widely used in the production of plastics, textiles, and other materials. The synthesis method of dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate involves the reaction of terephthalic acid with 4-methylphenylthioacetic acid and subsequent esterification with methanol.
Applications De Recherche Scientifique
Dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate has been studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways in cells. In materials science, the unique properties of polymers synthesized from this compound are attributed to its rigid and planar structure.
Biochemical and Physiological Effects
Studies have shown that dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate exhibits anti-inflammatory and anti-tumor effects in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells. In addition, polymers synthesized from this compound have been shown to have high thermal stability and mechanical strength.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
For the study of this compound include the development of new drugs and polymers, and the exploration of its potential applications in environmental science.
Propriétés
IUPAC Name |
dimethyl 2-[2-(4-methylphenyl)sulfanylpropanoylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12-5-8-15(9-6-12)27-13(2)18(22)21-17-11-14(19(23)25-3)7-10-16(17)20(24)26-4/h5-11,13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRIBSRLRGBYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)

![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4129516.png)
![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![2-(4-sec-butylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4129534.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4129536.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-chlorobenzyl)-2-methoxyethanamine](/img/structure/B4129538.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129587.png)

